molecular formula C10H14N2O2 B11786824 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid

3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B11786824
M. Wt: 194.23 g/mol
InChI Key: ZKKKKPXIMRDHJB-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid: is a heterocyclic compound featuring a pyrazole ring substituted with a cyclobutyl group at the 3-position, an ethyl group at the 1-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclobutyl hydrazine with ethyl acetoacetate followed by cyclization and subsequent carboxylation can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution pattern.

Major Products:

    Oxidation: Hydroxylated derivatives of the cyclobutyl group.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In organic synthesis, 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its pyrazole core is a common motif in pharmaceuticals, and modifications of this structure can lead to compounds with diverse biological activities.

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid
  • 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxamide

Comparison: Compared to its analogs, 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the ethyl and carboxylic acid groups. This arrangement can influence its reactivity, solubility, and biological activity. For instance, the presence of the carboxylic acid group at the 5-position may enhance its ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

5-cyclobutyl-2-ethylpyrazole-3-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-2-12-9(10(13)14)6-8(11-12)7-4-3-5-7/h6-7H,2-5H2,1H3,(H,13,14)

InChI Key

ZKKKKPXIMRDHJB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2CCC2)C(=O)O

Origin of Product

United States

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